ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
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Overview
Description
Compound “ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” is a chemical entity with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” involves specific synthetic routes that ensure high purity and yield. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes. The process involves stringent control of reaction conditions to maintain consistency and quality. The removal of byproducts and solvents is crucial to obtain the crystalline product in high yield .
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Compound “ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” has extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” involves its interaction with specific molecular targets. It acts as a reagent that facilitates the formation of various chemical bonds. The pathways involved include nucleophilic substitution and addition reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
- Carbonyldiimidazole
- N,N’-carbonyldiimidazole
- Di(1H-imidazol-1-yl)methanone
These compounds have similar structures but may vary in their specific uses and reactivity profiles .
Properties
IUPAC Name |
ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-8(13)6-4-5(11-15-6)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNXAPOURYLMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C(=NS1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.